1-Aminohydantoin hydrochloride-13C,15N3
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Overview
Description
1-Aminohydantoin hydrochloride-13C,15N3 is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of 1-Aminohydantoin hydrochloride, which is a derivative of hydantoin. The compound is characterized by the presence of isotopes carbon-13 and nitrogen-15, making it valuable for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminohydantoin hydrochloride-13C,15N3 typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the reaction of labeled hydantoin with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the desired isotopic incorporation and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminohydantoin hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert it into hydantoin derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted hydantoin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted and functionalized hydantoin derivatives, which can be further utilized in different research and industrial applications .
Scientific Research Applications
1-Aminohydantoin hydrochloride-13C,15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled reagent in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mechanism of Action
The mechanism of action of 1-Aminohydantoin hydrochloride-13C,15N3 involves its incorporation into various biochemical pathways due to its labeled isotopes. The compound interacts with molecular targets and pathways similar to its non-labeled counterpart, allowing researchers to study its behavior and transformations in detail. The labeled isotopes enable precise tracking and quantification of the compound in complex biological and chemical systems .
Comparison with Similar Compounds
1-Aminohydantoin hydrochloride: The non-labeled version of the compound.
1-Aminohydantoin hydrochloride-13C: Labeled with carbon-13 only.
1-Aminohydantoin hydrochloride-15N: Labeled with nitrogen-15 only
Uniqueness: 1-Aminohydantoin hydrochloride-13C,15N3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to single-labeled or non-labeled compounds.
Properties
Molecular Formula |
C3H6ClN3O2 |
---|---|
Molecular Weight |
155.52 g/mol |
IUPAC Name |
1-(15N)azanyl-(513C,1,3-15N2)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1,4+1,5+1,6+1; |
InChI Key |
WEOHANUVLKERQI-KFNULFQGSA-N |
Isomeric SMILES |
[13CH2]1C(=O)[15NH]C(=O)[15N]1[15NH2].Cl |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.